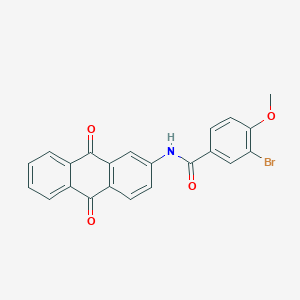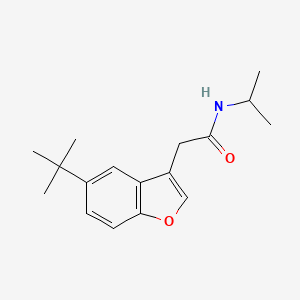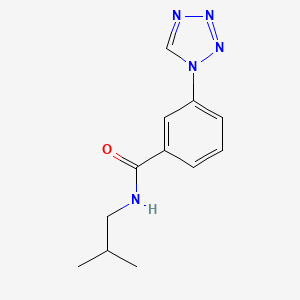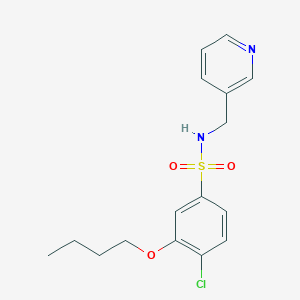
3-bromo-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-4-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-4-methoxybenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and materials science.
Wissenschaftliche Forschungsanwendungen
3-bromo-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-4-methoxybenzamide has been extensively studied for its potential applications in medicinal chemistry and pharmaceuticals. It has been reported to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer. Additionally, it has shown promising results in the treatment of Alzheimer's disease and Parkinson's disease.
Wirkmechanismus
The mechanism of action of 3-bromo-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-4-methoxybenzamide is not fully understood. However, it has been suggested that the compound induces apoptosis (programmed cell death) in cancer cells by activating the caspase cascade. It has also been reported to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine in the brain, which is believed to contribute to its potential therapeutic effects in neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the activity of acetylcholinesterase, and reduce oxidative stress in the brain. Additionally, it has been reported to exhibit anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-bromo-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-4-methoxybenzamide is its potent anticancer activity, which makes it a promising candidate for the development of new anticancer drugs. Additionally, its potential therapeutic effects in neurodegenerative diseases make it an attractive target for further research. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 3-bromo-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-4-methoxybenzamide. One potential area of research is the development of new anticancer drugs based on the structure of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic effects in neurodegenerative diseases. Furthermore, research on the synthesis of analogs of this compound with improved solubility and bioavailability is warranted.
Synthesemethoden
The synthesis of 3-bromo-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-4-methoxybenzamide involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 9,10-anthraquinone in the presence of a suitable base to obtain the desired product. The final step involves the bromination of the product using a suitable brominating agent.
Eigenschaften
IUPAC Name |
3-bromo-N-(9,10-dioxoanthracen-2-yl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14BrNO4/c1-28-19-9-6-12(10-18(19)23)22(27)24-13-7-8-16-17(11-13)21(26)15-5-3-2-4-14(15)20(16)25/h2-11H,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDMIIIPHGGVRHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(2,6-dichlorophenoxy)butyl]piperidine oxalate](/img/structure/B5127859.png)
![N-[2-(tetrahydro-2H-pyran-4-yl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-2-pyridinecarboxamide](/img/structure/B5127863.png)

![N-[4-(acetylamino)phenyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B5127883.png)
![N-[3-(acetylamino)phenyl]-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B5127884.png)
![8-chloro-2-phenyl-N'-[1-(4-propylphenyl)propylidene]-4-quinolinecarbohydrazide](/img/structure/B5127897.png)


![3-phenyl-5-[4-(trifluoromethyl)phenyl]-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5127916.png)
![N-{5-[(4-methyl-1-piperidinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B5127920.png)
![ethyl 5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5127922.png)
![4-methoxy-N-(2-methoxyethyl)-2-({1-[3-(methylthio)benzyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5127923.png)
![1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-(2-methylbenzyl)methanamine](/img/structure/B5127924.png)